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9-Ethylguanine - 879-08-3

9-Ethylguanine

Catalog Number: EVT-1196400
CAS Number: 879-08-3
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Ethylguanine is a synthetic derivative of guanine, a naturally occurring purine nucleobase found in DNA and RNA. It acts as a model compound to study the interactions of various molecules with the guanine base in a simplified manner. The ethyl group at the N9 position serves to mimic the sugar moiety of guanosine, while also preventing unwanted side reactions at this position. This feature makes 9-EtG particularly useful in studying metal-DNA interactions and DNA alkylation by various agents. [, , , , , , , , , , , , , , , , ]

1-Octylcytosine

    Compound Description: 1-Octylcytosine is a cytosine derivative and a pyrimidine nucleobase analog. It is structurally similar to cytosine with an octyl group substituted at the N1 position. Research suggests that 1-Octylcytosine interacts with reduced species of 1,4-benzoquinone (Q), specifically the semiquinone (Q.−) and quinone dianion (Q2−), through hydrogen bonding mechanisms. []

    Relevance: The study of 1-Octylcytosine's interaction with 1,4-benzoquinone provides insights into potential redox reactions and interactions that 9-Ethylguanine, as a purine nucleobase, might undergo. This is particularly relevant considering the importance of redox processes in DNA damage and repair. While both are nucleobases, their structural differences (pyrimidine vs. purine) can influence their reactivity and interactions with other molecules. []

Guanosine

    Compound Description: Guanosine is a purine nucleoside composed of guanine attached to a ribose sugar molecule. It is a key building block of RNA and is involved in various biological processes, including cellular signaling and protein synthesis. Research has shown that Guanosine, similar to 9-Ethylguanine, can interact with dinuclear metal complexes like Rh2(O2CCH3)4 and [Ru2(O2CR3)4]+. This interaction occurs through the formation of novel bridging structures, suggesting a potential binding mode for dinuclear complexes with DNA bases. []

d(GpGp) and d(GpG)

    Compound Description: These are dinucleotides composed of two guanosine molecules linked by a phosphate group. They represent a small segment of DNA specifically containing guanine bases. Similar to 9-Ethylguanine and Guanosine, d(GpGp) and d(GpG) react with Rh2(O2CCF3)4, forming complexes with spectral properties resembling those observed for guanine-containing nucleosides and purine bases. []

    Relevance: The study of d(GpGp) and d(GpG) provides valuable information on the interaction of dinuclear metal complexes with DNA segments containing consecutive guanine bases. The similar reactivity observed with 9-Ethylguanine suggests that it can act as a simplified model for understanding the binding behavior and potential DNA distortions caused by metal complexes. []

9-Methylhypoxanthine

    Compound Description: 9-Methylhypoxanthine is a purine derivative structurally related to guanine, but lacking the 2-amino group. This structural difference is crucial in understanding the distinct biological roles and chemical reactivity of these two compounds. Research has demonstrated that 9-Methylhypoxanthine, like 9-Ethylguanine, can coordinate with ruthenium complexes through its N7 atom, forming stable adducts. []

    Relevance: Comparing the coordination behavior of 9-Methylhypoxanthine and 9-Ethylguanine with ruthenium complexes helps elucidate the influence of subtle structural variations on metal binding properties. This comparative approach is vital for understanding the selectivity and specificity of metal-based drugs in targeting DNA. []

1,3-Dimethyluracil

    Compound Description: 1,3-Dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The two methyl groups on the 1 and 3 positions distinguish it from uracil and influence its interactions with other molecules. Studies have shown that 1,3-Dimethyluracil can form a stable complex with mercury(II), denoted as (1,3-DimeU-C5)Hg(CH3COO) (1a), where the mercury coordinates through the C5 position of the uracil ring. This complex can further interact with other nucleobases, including 9-Ethylguanine, demonstrating the potential for mixed-nucleobase interactions in biological systems. []

    Relevance: While not a purine like 9-Ethylguanine, the interaction of 1,3-Dimethyluracil with the mercury complex (1a) and its subsequent interaction with 9-Ethylguanine offers insights into the potential for mixed-nucleobase complexes. This is particularly relevant for understanding the complexities of metal interactions in a biological context where various nucleobases are present. []

9-Methyladenine

    Compound Description: 9-Methyladenine is a derivative of adenine, another purine nucleobase found in DNA and RNA. The methyl group at the N9 position is a common modification in biological systems. Studies have demonstrated that 9-Methyladenine, similar to 9-Ethylguanine, can coordinate with platinum(II) complexes. []

    Relevance: The shared ability of 9-Methyladenine and 9-Ethylguanine to interact with metal complexes, particularly platinum-based ones, suggests a potential for these complexes to target both adenine and guanine bases in DNA. Understanding these interactions is crucial for developing more effective and selective metal-based anticancer agents. []

7,9-Dimethylguanine

    Compound Description: 7,9-Dimethylguanine is a modified guanine base with methyl groups at the N7 and N9 positions. These modifications can alter its hydrogen bonding properties and interactions with other molecules. Notably, 7,9-Dimethylguanine has been used in studies to model the formation of metal-modified base triplets, mimicking interactions relevant to DNA structures. []

    Relevance: 7,9-Dimethylguanine serves as a valuable model compound for studying metal binding to guanine, particularly in the context of DNA interactions. Its use in creating metal-modified base triplets provides insights into the structural consequences of metal binding to DNA, which is valuable for understanding the mode of action of metal-based drugs like cisplatin. []

1-Methylcytosine

    Compound Description: 1-Methylcytosine is a pyrimidine nucleobase analog of cytosine, commonly found in DNA. This modification can influence its base-pairing properties and interactions with proteins. Studies have shown that 1-Methylcytosine, like 9-Ethylguanine, can coordinate with platinum(III) complexes, highlighting its potential as a target for metal-based drugs. []

    Relevance: The study of 1-Methylcytosine's interaction with platinum(III) complexes, in conjunction with the research on 9-Ethylguanine, broadens the understanding of metal-nucleobase interactions. This comparative approach is crucial for developing metal-based drugs that target specific DNA bases and for understanding their mechanisms of action. []

Synthesis Analysis

The synthesis of 9-ethylguanine can be achieved through several methods, with one common approach being the alkylation of guanine. The process typically involves the following steps:

  1. Starting Material: Guanine is used as the starting material.
  2. Alkylation Reaction: Guanine undergoes an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step facilitates the introduction of the ethyl group at the nitrogen position (N-9) of guanine.
  3. Purification: The resulting product is purified using recrystallization techniques or chromatography to isolate pure 9-ethylguanine.

The reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product. Typically, reactions are conducted under reflux conditions to ensure complete conversion.

Molecular Structure Analysis

The molecular structure of 9-ethylguanine consists of a purine ring system with an ethyl group attached at the nitrogen atom N-9. The structural formula can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

Key Structural Features:

  • Purine Base: The compound retains the characteristic double-ring structure of purines.
  • Functional Groups: It contains an amino group (-NH₂) at position N-2 and a carbonyl group (=O) at position C-6.
  • Hydrogen Bonding Potential: The presence of amino and carbonyl groups allows for hydrogen bonding, which is crucial for its biological interactions.

Crystallographic studies have provided insights into its three-dimensional arrangement, revealing bond lengths and angles that are consistent with typical purine structures .

Chemical Reactions Analysis

9-Ethylguanine participates in various chemical reactions that are significant for its biological activity:

  1. Electrophilic Amination: 9-Ethylguanine can undergo electrophilic amination reactions where it reacts with electrophiles to form amine derivatives. This reaction has been explored in studies involving derivatives with 2,4-dinitrophenoxyamine .
  2. Coordination Chemistry: The compound can coordinate with metal complexes, influencing its reactivity and stability in biological systems. For instance, studies have shown its binding interactions with ruthenium complexes, which are being investigated for their anticancer properties .
  3. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, further modifying its structure for various applications.
Mechanism of Action

The mechanism by which 9-ethylguanine exerts its effects primarily involves its role as a nucleobase in nucleic acid structures. It can substitute for guanine during DNA replication and transcription processes:

  1. Incorporation into Nucleic Acids: When incorporated into DNA or RNA, 9-ethylguanine can alter base pairing properties, potentially leading to mutations or cell death.
  2. Interaction with Anticancer Agents: Studies indicate that 9-ethylguanine may enhance the efficacy of certain anticancer drugs by acting as a target for drug binding or by modifying cellular responses to these agents .
  3. Induction of Cellular Stress: Its incorporation into nucleic acids may lead to mispairing during replication, resulting in cellular stress responses that can trigger apoptosis.
Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: 168.16 g/mol
  • Melting Point: Approximately 200 °C (decomposes)
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids and bases.

Spectroscopic Data:

  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks corresponding to hydrogen atoms on the ethyl group and the amine protons provide insights into its structure.
  • Infrared Spectroscopy: Functional groups such as carbonyls and amines show distinct absorption bands that confirm their presence.
Applications

9-Ethylguanine has several scientific applications:

  1. Anticancer Research: Its role as a model compound for studying nucleobase interactions with anticancer agents has been significant in drug development .
  2. Biochemical Studies: Used in studies examining DNA repair mechanisms and mutagenesis due to its ability to mimic natural nucleobases.
  3. Coordination Chemistry: Investigated for use in metal complexation studies aimed at developing new therapeutic agents .

Properties

CAS Number

879-08-3

Product Name

9-Ethylguanine

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1N=C(NC2=O)N

Synonyms

2-Amino-9-ethyl-1,9-dihydro-6H-purin-6-one; NSC 22755

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N

Isomeric SMILES

CCN1C=NC2=C1NC(=NC2=O)N

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